Glycyrrhiza flavonol A

Vue d'ensemble

Description

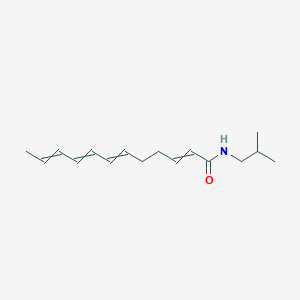

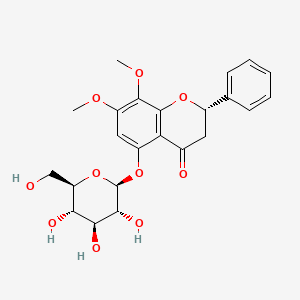

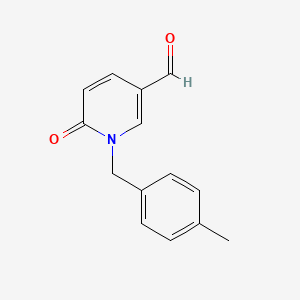

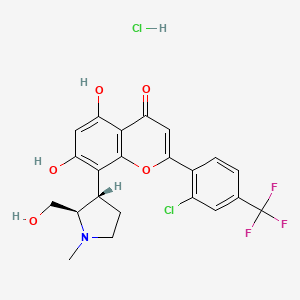

Glycyrrhiza flavonol A is a natural product of Glycyrrhiza, Fabaceae . It has a molecular weight of 370.35 and a formula of C20H18O7 . It has been used for research in the fields of medicine and pharmacy . It is also known to have bioactivity against cancer cells .

Synthesis Analysis

The biosynthesis of flavonoids like Glycyrrhiza flavonol A is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways . The flavonoids are synthesized mainly via the cytosolic mevalonic acid (MVA) pathway .Molecular Structure Analysis

The molecular structure of Glycyrrhiza flavonol A is characterized by a basic C6-C3-C6 skeleton . The InChI key for Glycyrrhiza flavonol A is UFWHTSBKDGUFOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Glycyrrhiza flavonol A is a yellow crystal powder . It is soluble in water and alcohol .Applications De Recherche Scientifique

Protective Effect on Cognitive Function

- Study 1: Glycyrrhiza glabra flavonoids have been studied for their protective effect against cognition deficits in mice, specifically addressing phenytoin-induced deficits in pentylenetetrazol-kindled mice. The study highlights the potential of these flavonoids in reducing seizure severity and improving cognitive functions (Singh, Singh, & Goel, 2015).

Anti-inflammatory Properties

- Study 2: The anti-inflammatory effects of liquiritigenin, a flavonoid from Glycyrrhizae radix, have been researched. This study focused on its effects on inducible nitric oxide synthase (iNOS) and proinflammatory cytokines in cells, indicating potential benefits in inflammation-related conditions (Kim et al., 2008).

Anti-cancer Potential

- Study 3: An experimental study demonstrated the effect of Glycyrrhiza flavonoids on gastric cancer in vivo, suggesting their potential in anti-cancer treatments (Zhang, 2010).

Spectrum-Effect Relationships

- Study 4: A study on Glycyrrhiza uralensis Fisch. examined the relationships between the pharmacological activities of flavonoids and their spectrum, which is crucial for evaluating licorice quality and its efficacy in traditional Chinese medicine (Li et al., 2020).

Inhibitory Effects on Asthma

- Study 5: Research on Glycyrrhiza uralensis flavonoids revealed their inhibitory effects on memory Th2 responses, both in vitro and in vivo, which are associated with allergic asthma, indicating their potential use in treating this condition (Yang et al., 2013).

Anti-tumor and Immunomodulatory Effects

- Study 6: Glycyrrhiza flavonoids have been shown to exhibit anti-tumor effects and influence immune cell proliferation and differentiation in tumor-bearing mice, suggesting their potential in cancer treatment and immunomodulation (Chen, 2007).

GABAA Receptors Potentiation

- Study 7: A study explored the effect of glabridin, a flavonoid compound from Glycyrrhiza glabra, on GABAA receptors, indicating its potential use in treating conditions like insomnia and anxiety (Hoffmann et al., 2016).

Gut Health

- Study 8: Flavonoid-rich extract of Glycyrrhiza glabra was evaluated for its compatibility with probiotic strains and digestive enzymes, highlighting its potential benefits in promoting gut health (Asha et al., 2017).

Safety And Hazards

Orientations Futures

Research on the chloroplast genome of Glycyrrhiza is important for understanding its phylogenetics, biogeography, genetic diversity, species identification, and medicinal properties . This could provide a theoretical foundation for future functional genes mining and molecular regulatory mechanism elucidation of flavonoid biosynthesis in licorice .

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-20(2)15(23)6-10-5-9(3-4-13(10)27-20)19-18(25)17(24)16-12(22)7-11(21)8-14(16)26-19/h3-5,7-8,15,21-23,25H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWHTSBKDGUFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133444 | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glycyrrhiza flavonol A | |

CAS RN |

197304-01-1 | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197304-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)